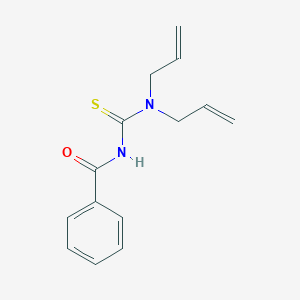

N,N-diallyl-N'-benzoylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[bis(prop-2-enyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-3-10-16(11-4-2)14(18)15-13(17)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRPHZSFXIBKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364371 | |

| Record name | N,N-diallyl-N'-benzoylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122195-51-1 | |

| Record name | N,N-diallyl-N'-benzoylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of N,n Diallyl N Benzoylthiourea Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms within N,N-diallyl-N'-benzoylthiourea can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzoyl ring, the allyl groups, and the N-H moiety. The aromatic protons of the benzoyl group typically appear in the downfield region of the spectrum. The protons of the two N,N-diallyl groups are chemically equivalent and exhibit characteristic signals for the methylene (B1212753) (-CH₂-) and vinyl (-CH=CH₂) protons. A particularly noteworthy signal is that of the N-H proton, which is significantly influenced by its chemical environment.

| Proton Type | Expected Chemical Shift (δ) (ppm) | Multiplicity |

| N-H | Highly variable, expected downfield (>10 ppm) | Singlet (broad) |

| Benzoyl (aromatic) | 7.4 - 8.0 | Multiplet |

| -N-CH ₂-CH= | ~ 4.0 | Multiplet |

| -CH=CH ₂ | ~ 5.2 | Multiplet |

| -CH =CH₂ | ~ 5.7 | Multiplet |

Note: Expected values are based on general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments in the molecule. Key signals include those from the thiocarbonyl (C=S) and carbonyl (C=O) carbons, which are typically found at the far downfield end of the spectrum due to their deshielded nature. The carbons of the benzoyl ring and the allyl groups will also present characteristic resonances.

| Carbon Type | Expected Chemical Shift (δ) (ppm) |

| C=S (Thiocarbonyl) | 175 - 185 |

| C=O (Carbonyl) | 165 - 175 |

| Benzoyl (aromatic) | 125 - 135 |

| -C H=CH₂ | ~ 130 |

| -CH=C H₂ | ~ 118 |

| -N-C H₂- | ~ 50 |

Note: Expected values are based on general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

The structure of this compound allows for the formation of a stable six-membered ring via an intramolecular hydrogen bond between the N-H proton and the oxygen atom of the carbonyl group (N-H···O=C). This interaction is a critical factor influencing the compound's conformation. In ¹H NMR spectroscopy, the formation of such a hydrogen bond causes significant deshielding of the proton involved. mdpi.com Consequently, the N-H proton signal is expected to appear at a substantially downfield chemical shift, often exceeding 10 ppm. mdpi.com This pronounced downfield shift is a strong indicator of the presence and strength of the intramolecular hydrogen bond. rsc.orgrsc.org The stability of this hydrogen-bonded ring system imposes a degree of planarity on the N-C(=O)-N-C(=S) core.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information for identifying functional groups. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural moieties.

The carbonyl (C=O) and thiocarbonyl (C=S) groups give rise to prominent absorption bands in the IR spectrum. The C=O stretching vibration is typically strong and intense. uobabylon.edu.iq For an amide-like structure, this band is generally observed in the 1650-1750 cm⁻¹ range. libretexts.org In this compound, conjugation with the benzoyl ring and, crucially, the involvement of the carbonyl oxygen in an intramolecular hydrogen bond, are expected to lower this frequency to the lower end of the typical range, likely around 1680-1710 cm⁻¹. uobabylon.edu.iq

The thiocarbonyl (C=S) stretching vibration is generally weaker and occurs at a lower frequency than the C=O stretch. Its absorption is often found in the 1020-1250 cm⁻¹ region and can be coupled with other vibrations, making it less distinct than the carbonyl peak.

The vibrations of the N-H group provide further confirmation of the molecular structure and the intramolecular hydrogen bonding.

N-H Stretching: In a secondary amide or thiourea (B124793), a single N-H stretching band is expected. spcmc.ac.in For a "free" N-H group, this band would typically appear around 3300-3500 cm⁻¹. spectroscopyonline.com However, due to the strong intramolecular hydrogen bond in this compound, this band is anticipated to be broadened and shifted to a lower wavenumber, approximately in the 3100-3250 cm⁻¹ region. uobabylon.edu.iq

N-H Bending: The in-plane N-H bending vibration, often referred to as the "Amide II band" in related structures, results from a coupling of the N-H bend and C-N stretch. spcmc.ac.in This typically appears as a moderately strong band in the 1510-1550 cm⁻¹ region. spcmc.ac.in

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| N-H | Stretching (H-bonded) | 3100 - 3250 | Medium, Broad |

| C-H (sp²) | Stretching | 3000 - 3100 | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium |

| C=O | Stretching (H-bonded, conjugated) | 1680 - 1710 | Strong |

| C=C | Stretching | 1600 - 1650 | Medium-Weak |

| N-H | Bending (Amide II) | 1510 - 1550 | Medium-Strong |

| C=S | Stretching | 1020 - 1250 | Medium-Weak |

Note: Expected values are based on general principles of IR spectroscopy and are subject to variation.

Spectroscopic Evidence for Intramolecular and Intermolecular Hydrogen Bonding

The molecular conformation and crystal packing of this compound, like other N-acylthiourea derivatives, are significantly influenced by hydrogen bonding. Spectroscopic methods, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide critical evidence for both intramolecular and intermolecular hydrogen bonds.

A predominant feature in N'-benzoylthiourea derivatives is the formation of a strong intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O). nih.govgrafiati.comrsc.org This interaction creates a stable, quasi-aromatic six-membered ring (often denoted as an S(6) motif). ukm.mymdpi.com Evidence for this N-H···O=C bond is observed in various spectroscopic data:

Infrared (IR) Spectroscopy: The carbonyl stretching vibration band, ν(C=O), typically appears at a lower frequency (e.g., 1664-1673 cm⁻¹) than expected for a simple ketone or amide (around 1730 cm⁻¹). nih.govukm.my This shift to lower wavenumbers indicates a weakening of the C=O double bond, a direct consequence of the oxygen atom's involvement as a hydrogen bond acceptor. nih.gov This phenomenon is attributed to a combination of resonance with the phenyl ring and the intramolecular hydrogen bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the proton of the N-H group involved in the intramolecular hydrogen bond exhibits a significant downfield chemical shift, often appearing in the range of δ 12.14–14.43 ppm. nih.govukm.my This deshielding effect is a hallmark of a proton engaged in a strong hydrogen bond. acs.orgnih.gov The presence of this bond can lead to hindered rotation around the C(O)-NH bond, which can be observed on the NMR timescale. mdpi.com

While the intramolecular N-H···O bond is a dominant structural feature, intermolecular hydrogen bonds also play a role in the solid-state architecture of these compounds. X-ray diffraction studies on analogous molecules have revealed intermolecular interactions, most commonly of the N-H···S type, where the amide proton of one molecule interacts with the thiocarbonyl sulfur atom of a neighboring molecule. grafiati.com These interactions link molecules together, often forming dimers or extended chain structures. grafiati.com The specific nature and strength of these hydrogen bonds can be influenced by substituents on the phenyl ring and the N,N-dialkyl groups. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. For N'-benzoylthiourea derivatives, these transitions are primarily associated with the benzoyl and thiourea chromophores.

The UV-Vis spectra of N,N-disubstituted-N'-benzoylthioureas, recorded in solvents like acetonitrile (B52724) or ethanol, typically display distinct absorption bands corresponding to π→π* and n→π* electronic transitions. ukm.myhilarispublisher.com

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated systems within the molecule, namely the benzoyl group and the thiocarbonyl group (C=S). In related compounds, these transitions are observed as strong bands, often in the range of 280-330 nm. ukm.my

n→π Transitions:* These are lower-intensity absorptions arising from the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and sulfur atoms, to a π* antibonding orbital. The n→π* transition for the C=O group is often observed as a shoulder or a weak band at a longer wavelength than the main π→π* band.

The electronic absorption characteristics can be influenced by the solvent and by substituents on the molecule. ukm.my For instance, electron-donating or electron-withdrawing groups on the benzoyl ring can shift the position of the absorption maxima (λmax). ukm.my The table below shows representative UV-Vis absorption data for analogous benzoylthiourea (B1224501) compounds.

| Compound | Solvent | λmax (nm) (Transition) | Reference |

|---|---|---|---|

| 1-(Benzothiazol-2-yl)-3-benzoylthiourea (BBT) | Acetonitrile | 329 (π→π) | ukm.my |

| 1-(Benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea (BBT-4Cl) | Acetonitrile | 327 (π→π) | ukm.my |

| 1-(Benzothiazol-2-yl)-3-(4-methoxybenzoyl)thiourea (BBT-4OCH3) | Acetonitrile | 331 (π→π*) | ukm.my |

| N-(p-chlorophenyl)-N'-Benzoyl thiourea complexes | DMF | 200-900 (Range studied) | hilarispublisher.com |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₄H₁₆N₂OS), the molecular weight is 276.39 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 276.

The fragmentation of the molecular ion provides valuable structural information. gbiosciences.comacdlabs.com The energetically unstable molecular ion breaks down into smaller, more stable fragments. gbiosciences.com Common fragmentation pathways for this compound are predicted to involve cleavages at the functional groups. miamioh.edu

Key fragmentation processes include:

Alpha-cleavage adjacent to the carbonyl group, which can occur in two ways:

Loss of the benzoyl radical (C₆H₅CO•), leading to a fragment ion at m/z 171. This corresponds to the [CH₂=CHCH₂)₂NCSNH]⁺ fragment.

Loss of the diallylcarbamothioyl radical, resulting in the stable benzoyl cation [C₆H₅CO]⁺ at m/z 105. This is often a prominent peak in the spectra of benzoyl derivatives.

Cleavage of the N-C bond between the thiourea nitrogen and the benzoyl group, which can also lead to the benzoyl cation at m/z 105 and an ion at m/z 171.

Loss of an allyl radical (•CH₂CH=CH₂) from the molecular ion, giving a fragment at m/z 235.

Further fragmentation of the benzoyl cation (m/z 105) can occur via the loss of carbon monoxide (CO) to produce the phenyl cation [C₆H₅]⁺ at m/z 77.

The predicted major fragments and their corresponding mass-to-charge ratios are summarized in the table below.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 276 | Molecular ion [M]⁺˙ | [C₁₄H₁₆N₂OS]⁺˙ |

| 235 | [M - C₃H₅]⁺ | [C₁₁H₁₁N₂OS]⁺ |

| 171 | [M - C₇H₅O]⁺ | [C₇H₁₁N₂S]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Elemental Analysis (CHNS) for Stoichiometric Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This technique is crucial for verifying the empirical formula and assessing the purity of a newly synthesized compound like this compound. hilarispublisher.com

The process involves the complete combustion of a small, precisely weighed amount of the substance. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified. The experimental percentages of each element are compared against the theoretical values calculated from the compound's molecular formula. sun.ac.za For a sample to be considered pure, the experimentally determined percentages should agree closely with the calculated values, typically within a margin of ±0.4%.

The theoretical elemental composition for this compound, with the molecular formula C₁₄H₁₆N₂OS and a molecular weight of 276.39 g/mol , is calculated as follows:

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 60.85 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 5.84 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.14 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.79 |

| Sulfur | S | 32.06 | 1 | 32.06 | 11.60 |

| Total | 276.355 | 100.00 |

This stoichiometric verification is a standard quality control step in synthetic chemistry, confirming that the isolated product has the expected elemental composition. hilarispublisher.comsun.ac.za

Crystallographic Investigations of N,n Diallyl N Benzoylthiourea Molecular Architectures

Single Crystal X-ray Diffraction Studies

Without experimental crystallographic data, a discussion of the molecular geometry, bond lengths, and dihedral angles of N,N-diallyl-N'-benzoylthiourea would be purely speculative.

Analysis of Bond Lengths and Angles

Specific bond lengths (e.g., C=S, C=O, C-N) and the angles between atoms within the this compound molecule have not been experimentally determined and reported.

Dihedral Angle Analysis within the Molecular Framework

An analysis of the torsion angles, which describe the rotation around the chemical bonds and define the molecular shape, cannot be conducted without the foundational crystallographic data.

Supramolecular Interactions in Crystal Packing

The nature of the interactions between adjacent molecules in the solid state, which dictates the crystal packing, is unknown in the absence of a determined crystal structure.

Intermolecular Hydrogen Bonding Networks (e.g., N-H···S, N-H···O)

While N-acylthiourea derivatives are known to form hydrogen bonds, the specific networks and motifs present in the crystal lattice of this compound have not been characterized.

Pi-Stacking Interactions

The potential for pi-stacking interactions involving the benzoyl group's phenyl ring cannot be assessed without knowledge of the intermolecular arrangement in the crystal.

Future crystallographic studies on this compound are required to elucidate the structural details outlined above. Such research would provide valuable insights into the molecular and supramolecular chemistry of this compound.

Conformational Isomerism in Solid State Structures

The solid-state conformation of N-acyl-N',N'-disubstituted thiourea (B124793) derivatives is characterized by a notable degree of conformational flexibility, primarily arising from the rotation around the C(O)–N and C(S)–N bonds. In the case of this compound, while specific crystallographic data is not publicly available, the conformational behavior can be inferred from structurally related compounds. A common feature in analogous structures is a twisted arrangement between the amide and thiourea moieties. For instance, in N-benzoyl-N',N'-dimethylthiourea, the amide NCO group is twisted relative to the thioureido SCN2 group, with a dihedral angle of 55.3 (2)°. nih.gov This twisted conformation is a general characteristic of many benzoylthiourea (B1224501) derivatives.

Theoretical and experimental studies on similar molecules have demonstrated that the most stable conformation is often the 'S' form. The conformation with respect to the thiocarbonyl and carbonyl groups is typically twisted. This is reflected in the torsion angles, which describe the rotational position of the substituents relative to the core structure. The existence of resonance in the acylthioureido fragment can lead to C-N bond lengths that are intermediate between single and double bonds.

Influence of Allyl and Benzoyl Substituents on Crystal Packing Motifs

The allyl and benzoyl substituents in this compound are expected to play a crucial role in dictating the crystal packing motifs through various intermolecular interactions. The benzoyl group, with its carbonyl function and aromatic ring, and the allyl groups, with their terminal double bonds, offer multiple sites for non-covalent interactions that stabilize the crystal lattice.

In many N'-benzoyl-N',N'-disubstituted thiourea derivatives, a common and dominant packing feature is the formation of centrosymmetric dimers through intermolecular N—H⋯S hydrogen bonds. nih.gov This interaction creates a characteristic R22(8) graph-set motif. In addition to this primary hydrogen bonding, weaker C—H⋯O interactions are also frequently observed, further linking the molecules in the crystal structure. nih.gov

Coordination Chemistry of N,n Diallyl N Benzoylthiourea Ligands

Ligand Design Principles and Coordination Modes

N,N-diallyl-N'-benzoylthiourea belongs to the broader class of N-acylthiourea derivatives, which are recognized as versatile ligands in coordination chemistry due to the presence of multiple donor atoms. researchgate.net The design of these ligands allows for various coordination modes, making them capable of forming stable complexes with a wide range of transition metals. researchgate.netuzh.ch The key to their versatility lies in the arrangement of their potential donor atoms: sulfur, oxygen, and nitrogen. researchgate.net

Characterization of Potential Donor Atoms (S, O, N)

The this compound molecule possesses three types of potential donor atoms: the thiocarbonyl sulfur (S), the carbonyl oxygen (O), and the nitrogen atoms of the thiourea (B124793) backbone. researchgate.netresearchgate.net The presence of both hard (oxygen) and soft (sulfur) donor sites within the same molecule provides a multitude of bonding possibilities with transition metal ions. researchgate.net

Sulfur (S): The thiocarbonyl sulfur atom is a soft donor and typically exhibits a strong affinity for soft and borderline metal ions. It is a primary coordination site in N-acylthiourea ligands. uzh.ch

Oxygen (O): The carbonyl oxygen atom is a hard donor, readily coordinating with hard metal ions. Its involvement in coordination is often facilitated by the deprotonation of the adjacent amide proton. researchgate.net

Nitrogen (N): The nitrogen atoms can also participate in coordination, although this is less common than S and O donation. Coordination through nitrogen can lead to the formation of four-membered chelate rings. researchgate.net

Chelating Capabilities of Thiourea Ligands (e.g., S,O-chelators)

This compound and related acylthiourea derivatives are excellent chelating agents, most commonly acting as bidentate ligands. researchgate.netnih.gov The most prevalent coordination mode involves the formation of a six-membered chelate ring through the sulfur and oxygen atoms (S,O-chelation). researchgate.net This mode of coordination is often facilitated by the deprotonation of the acidic amide proton (–C(O)N'HC(S)–), resulting in a monoanionic ligand that forms neutral complexes with divalent and trivalent metal ions. researchgate.net

The formation of these stable six-membered rings is a key factor in the extensive coordination chemistry of these ligands. researchgate.net While S,O-chelation is dominant, other coordination modes, such as monodentate coordination through the sulfur atom, have also been observed. uzh.chresearchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its analogues is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. scispace.comscilit.com The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. nih.govresearchgate.net

Complexation with Specific Metal Ions (e.g., Co(III), Ni(II), Cu(II), Fe(III), Zn(II), In(III), Pt(II))

N-acylthiourea ligands, including the this compound family, have been shown to form stable complexes with a variety of transition metal ions.

Co(III): Cobalt typically forms octahedral complexes with a 1:3 metal-to-ligand stoichiometry, [Co(L)₃], where the ligand acts as a bidentate S,O-donor. researchgate.netresearchgate.net

Ni(II): Nickel(II) commonly forms square planar or octahedral complexes. With N,N-disubstituted-N'-benzoylthioureas, Ni(II) often forms neutral, square planar complexes of the type cis-[Ni(L)₂]. scilit.comresearchgate.net

Cu(II): Copper(II) complexes with these ligands often exhibit a square planar geometry, with a general formula of [Cu(L)₂]. researchgate.net

Fe(III): Iron(III) has been shown to form complexes with N-acylthiourea derivatives. researchgate.netajol.info

Zn(II): Zinc(II), a d¹⁰ metal ion, forms complexes with N-acylthioureas. researchgate.netresearchgate.net

In(III): Indium(III) also forms complexes with this class of ligands. researchgate.net

Pt(II): Platinum(II) forms stable, square planar complexes, often with a cis-[Pt(L)₂] configuration where the ligand coordinates through the sulfur and oxygen atoms. researchgate.net

Stoichiometry and Oxidation States in Coordination Compounds

The stoichiometry of the resulting coordination compounds is dependent on the oxidation state of the metal ion and the coordination mode of the ligand. jackwestin.comlibretexts.org When this compound acts as a deprotonated, bidentate S,O-chelating ligand, it forms neutral complexes with predictable stoichiometries.

Structural Analysis of Coordination Compounds

Infrared (IR) spectroscopy is also a powerful tool for structural analysis. The coordination of the ligand to a metal ion is typically evidenced by shifts in the vibrational frequencies of the C=O and C=S groups. A shift of the ν(C=O) band to a lower frequency and a shift in the ν(C=S) band are indicative of S,O-chelation. ksu.edu.tr The disappearance of the N-H stretching vibration in the IR spectrum of the complex compared to the free ligand confirms the deprotonation of the amide proton upon coordination. ksu.edu.tr

Table 1: Compound Names

| Compound Name |

| This compound |

| Cobalt(III) |

| Nickel(II) |

| Copper(II) |

| Iron(III) |

| Zinc(II) |

| Indium(III) |

| Platinum(II) |

Table 2: Research Findings on N-Acylthiourea Metal Complexes

| Metal Ion | Typical Stoichiometry | Common Geometry | Coordination Mode | Key Spectroscopic Features |

| Co(III) | 1:3 | Octahedral | Bidentate (S,O) | Shift in ν(C=O) and ν(C=S) bands in IR |

| Ni(II) | 1:2 | Square Planar | Bidentate (S,O) | Shift in ν(C=O) and ν(C=S) bands in IR |

| Cu(II) | 1:2 | Square Planar | Bidentate (S,O) | Shift in ν(C=O) and ν(C=S) bands in IR |

| Pt(II) | 1:2 | Square Planar | Bidentate (S,O) | Shift in ν(C=O) and ν(C=S) bands in IR |

Coordination Geometry and Coordination Number

The this compound ligand typically coordinates to metal ions in a bidentate fashion through the carbonyl oxygen and thiocarbonyl sulfur atoms. researchgate.netresearchgate.net This coordination is facilitated by the deprotonation of the acidic amide proton, forming a stable six-membered chelate ring. researchgate.net This S,O-bidentate chelation is the most common coordination mode observed for this class of ligands. researchgate.netresearchgate.net

The resulting metal complexes exhibit various coordination geometries and numbers, largely dependent on the metal ion's size, oxidation state, and electronic configuration. libretexts.org

Four-Coordinate Complexes : With divalent metal ions such as Palladium(II), Platinum(II), and Copper(II), this compound typically forms neutral bis-chelate complexes with the general formula [M(L)₂]. researchgate.netresearchgate.netgrafiati.com These complexes predominantly adopt a square planar geometry. For instance, the reaction of N,N-dialkyl-N'-benzoylthioureas with potassium tetrachloroplatinate(II) (K₂PtCl₄) yields neutral square planar cis-[Pt(L-S,O)₂] complexes. grafiati.com Similarly, four-coordinate tetrahedral geometries are also known, particularly for copper(I) complexes. researchgate.net

Six-Coordinate Complexes : With trivalent metal ions like Cobalt(III) and Osmium(III), the ligand forms tris-chelate complexes, [M(L)₃], resulting in a six-coordinate octahedral geometry. researchgate.netgrafiati.com An example is the tris(N,N-diethyl-N'-benzoylthioureato)osmium(III) complex, which adopts an octahedral geometry. grafiati.com

Other Coordination Modes : While bidentate S,O-chelation is dominant, other coordination behaviors have been observed. In some copper(I) complexes, the benzoylthiourea (B1224501) derivative acts as a neutral monodentate ligand, coordinating only through the sulfur atom. researchgate.net This can lead to three-coordinate (trigonal planar) or four-coordinate (tetrahedral) species. researchgate.net For example, reactions with copper(I) halides can produce complexes like [Cu(L)₂X], where the ligand is monodentate. researchgate.net Additionally, a dimeric organometallic rhenium(I) complex has been reported where the ligand acts as a neutral, monodentate S-donor, bridging two metal centers. uzh.ch

The table below summarizes the common coordination numbers and geometries for metal complexes with this compound and its close analogues.

| Metal Ion | Coordination Number | Geometry | Complex Type | Source(s) |

| Pd(II), Pt(II) | 4 | Square Planar | [M(L)₂] | researchgate.net, grafiati.com |

| Cu(II), Ni(II) | 4 | Square Planar | [M(L)₂] | researchgate.net, osti.gov |

| Co(III), Os(III) | 6 | Octahedral | [M(L)₃] | grafiati.com, researchgate.net |

| Cu(I) | 3 | Trigonal Planar | [Cu(L)₂X] | researchgate.net |

| Cu(I) | 4 | Tetrahedral | [Cu(L)₂X] or [Cu(L)₄] | researchgate.net |

| Re(I) | 6 | Octahedral | [(μ-L)₂(Re(CO)₃Br)₂] | uzh.ch |

Isomeric Forms in Metal Complexes (e.g., cis-trans isomerism, linkage isomerism)

The structural diversity of metal complexes with this compound is further enriched by the existence of various isomeric forms.

Cis-Trans Isomerism: Geometric isomerism, specifically cis-trans isomerism, is a prominent feature in the square planar complexes of N,N-disubstituted-N'-benzoylthioureas, particularly with Pd(II) and Pt(II) ions. researchgate.netresearchgate.net In these [M(L-S,O)₂] complexes, the two bidentate ligands can arrange themselves either on the same side (cis) or on opposite sides (trans) of the metal center.

Research indicates that the synthesis typically yields the thermodynamically stable cis-isomer. researchgate.netgrafiati.com However, these cis-complexes can undergo photo-induced isomerization to the trans-form upon irradiation with visible light. researchgate.netresearchgate.net For example, irradiation of cis-[Pd(L-κS,O)₂] complexes in solution with visible or UV light leads to the formation of the corresponding trans-isomer. researchgate.netresearchgate.net This process is often reversible, with the trans-complexes slowly reverting to the more stable cis-form in the dark. researchgate.net The rate of this thermal trans-to-cis reversion can be highly dependent on the solvent. researchgate.net

Linkage Isomerism: Linkage isomerism arises when a ligand, known as an ambidentate ligand, can coordinate to a metal center through two or more different donor atoms. wikipedia.orgdoubtnut.com The this compound ligand is a potential ambidentate ligand due to the presence of S, O, and N donor atoms. While coordination is most common through the soft sulfur atom and hard oxygen atom, coordination through nitrogen is also possible, which can lead to linkage isomers. researchgate.netresearchgate.net

A clear example of linkage isomerism has been documented for a related palladium(II) complex. Upon irradiation, the cis-[Pd(L-κS,O)₂] complex isomerizes to trans-[Pd(L-κS,O)₂]. This trans-isomer can then undergo a thermal rearrangement to a novel linkage isomer, trans-[Pd(L-κS,N)₂], before ultimately reverting to the original cis-[Pd(L-κS,O)₂] form. researchgate.net This demonstrates the ligand's capacity to switch its coordination from the oxygen atom to a nitrogen atom, fulfilling the criteria for linkage isomerism.

Role of Hydrogen Bonding in Metal Complex Stabilization

Hydrogen bonding plays a significant role in the structure and stabilization of metal complexes formed with this compound and its derivatives. nih.govrsc.org These interactions can be intramolecular, occurring within a single complex molecule, or intermolecular, linking multiple complex units.

Computational and Theoretical Studies on N,n Diallyl N Benzoylthiourea

Global Chemical Reactivity Parameters

No studies were identified that calculated the global chemical reactivity parameters specifically for N,N-diallyl-N'-benzoylthiourea. Theoretical investigations into the electronic properties of other benzoylthiourea (B1224501) derivatives have been conducted, but this data cannot be extrapolated to the target compound with scientific accuracy.

Ionization Potential and Electron Affinity

There is no available data from computational studies determining the ionization potential or electron affinity of this compound.

Chemical Hardness and Softness

Specific values for the chemical hardness and softness of this compound have not been reported in the scientific literature found.

Molecular Electrostatic Potential (MEP) Mapping

No molecular electrostatic potential maps for this compound were found. While MEP maps are used to understand the reactive sites of molecules, including other thiourea (B124793) derivatives, a specific analysis for this compound is not available.

Molecular Docking Simulations for Biological Interactions

Molecular docking simulations have been performed on various benzoylthiourea analogs to predict their interaction with biological targets. However, specific docking studies for this compound against the requested protein kinases and receptors were not found.

Ligand-Target Binding Affinity Prediction

There are no published binding affinity predictions (e.g., docking scores, rerank scores, or binding energies) for the interaction of this compound with BRAF (V600E) protein kinase, DNA gyrase B, or nicotinic acetylcholine (B1216132) ion gated receptors. Studies on similar compounds, such as analogs of 1-allyl-3-benzoylthiourea (B5185869), have shown good interaction with the DNA gyrase subunit B receptor, but these findings are not directly applicable to the N,N-diallyl derivative. nih.govresearchgate.net

Interaction Modes with Enzyme Active Sites (e.g., BRAF (V600E) protein kinase, DNA gyrase B, nicotinic acetylcholine ion gated receptors)

Detailed analyses of the interaction modes, such as hydrogen bonding and hydrophobic interactions, between this compound and the active sites of BRAF (V600E), DNA gyrase B, or nicotinic acetylcholine receptors are not available. While docking studies on other novel thiourea derivatives have shown inhibitory potential against BRAF (V600E) protein kinase, and analogs of 1-allyl-3-benzoylthiourea have been docked with DNA gyrase B, these results cannot be used to describe the specific interactions of this compound. nih.govresearchgate.net

In Silico Assessment of Physicochemical and Drug-Likeness Parameters (Excluding ADMET profiles)

Computational, or in silico, methods are pivotal in the early stages of drug discovery for predicting the pharmacokinetic profile of a compound. These theoretical studies help to identify candidates with favorable properties, reducing the time and cost associated with experimental screening. For this compound, computational assessments have been utilized to determine its fundamental physicochemical properties and to evaluate its potential as a drug-like molecule.

Detailed research findings from these computational studies provide insight into the molecular characteristics of this compound. These analyses typically involve the calculation of various molecular descriptors that are critical for predicting a compound's behavior in a biological system. The primary focus of this section is on the physicochemical and drug-likeness parameters, which are often evaluated against established criteria such as Lipinski's Rule of Five.

Physicochemical Properties

The physicochemical properties of a molecule are foundational to its interaction with biological systems. Key parameters for this compound have been calculated and are presented in Table 1. These descriptors include molecular weight, which influences diffusion and transport across membranes; lipophilicity (represented by XLogP3), which affects solubility and membrane permeability; and the counts of hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding affinity. The number of rotatable bonds is also a significant factor, as it pertains to the conformational flexibility of the molecule upon binding to a target.

Table 1: Computed Physicochemical Properties of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂OS | nih.gov |

| Molecular Weight | 260.36 g/mol | nih.gov |

| XLogP3 | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 260.09833431 Da | nih.gov |

Drug-Likeness Assessment

The concept of "drug-likeness" is a qualitative assessment of how closely a compound's properties align with those of known oral drugs. This evaluation is often guided by frameworks like Lipinski's Rule of Five, which sets thresholds for key physicochemical properties to predict oral bioavailability. wikipedia.orgdrugbank.com A compound is generally considered drug-like if it meets most of these criteria.

An analysis of this compound's computed properties against Lipinski's Rule of Five indicates a high degree of compliance, suggesting favorable oral bioavailability. The compound's molecular weight is well under the 500 Da limit, its lipophilicity is within the acceptable range, and its hydrogen bond donor and acceptor counts are below the maximums set by the rule. This adherence to Lipinski's rule suggests that this compound possesses a promising foundation for development as an orally administered therapeutic agent.

Table 2: Drug-Likeness Profile of this compound based on Lipinski's Rule of Five

| Lipinski's Rule Parameter | Value for this compound | Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 260.36 g/mol | ≤ 500 Da | Yes |

| LogP (XLogP3) | 2.9 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

Exploration of Biological Activities of N,n Diallyl N Benzoylthiourea in Vitro Studies

Antimicrobial Properties

Thiourea (B124793) derivatives are a class of compounds extensively studied for their wide range of biological activities, including antimicrobial effects. nih.govasianpubs.orgmdpi.com The presence of oxygen, nitrogen, and sulfur atoms allows for various bonding possibilities, contributing to their biological potential against bacteria and fungi. mdpi.com

Antibacterial Activity

Thiourea derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Studies on various N-benzoylthiourea compounds show that their efficacy can be influenced by different substituents on the molecule. While specific data for N,N-diallyl-N'-benzoylthiourea is limited in the provided sources, research on analogous structures provides insight into the potential antibacterial action of this class of compounds.

For instance, studies have evaluated other thiourea derivatives against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.netnih.govmdpi.com One study highlighted that certain benzoylthiourea (B1224501) derivatives exhibited weak activity, which was attributed to the presence of phenyl rings. researchgate.net In contrast, another study on a series of newly synthesized benzoylthiourea derivatives found that all tested metal complexes of the ligands showed significantly enhanced antimicrobial activity compared to the uncoordinated ligand against strains including E. coli, S. aureus, B. subtilis, and P. aeruginosa. researchgate.net A specific 1,2,4-triazolyl-benzoylthiourea derivative demonstrated bacteriostatic activity against a multidrug-resistant S. aureus clinical strain with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. bohrium.com

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| 1,2,4-triazolyl-benzoylthiourea derivative (Compound 4) | Staphylococcus aureus (multidrug-resistant) | 16 (Bacteriostatic) | bohrium.com |

| N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea | Various bacteria | Activity reported | nih.gov |

| N-(4-methylbenzoyl)-N′-(4-methylphenyl)thiourea | Various bacteria | Activity reported | nih.gov |

Antifungal Activity

The antifungal potential of benzoylthiourea compounds has been investigated against several pathogenic fungi. Research indicates that these compounds can be effective against plant pathogens and human fungal pathogens. asianpubs.org Studies on N-benzoylthiourea have shown prominent antifungal activities, particularly against plant pathogens like Botrytis cinerea (cucumber gray mold), Thanatephorus cucumeris (rice sheath blight disease), Pyricularia grisea (Rice blast), and Fusarium oxysporum (Fusarium wilt of cotton). asianpubs.org

The antifungal activity of diallyl disulfide and diallyl trisulfide, which share the diallyl structural motif, has been noted against Candida albicans. researchgate.netrsdjournal.org Specifically, diallyl trisulfide inhibited the growth of all tested C. albicans strains at a concentration of 2.5 mg/mL, while diallyl disulfide was effective against the C. albicans ATCC 90028 strain at the same concentration. rsdjournal.org Other research has shown that certain benzoylthiourea derivatives exhibit moderate inhibitory activity against Candida spp., with MIC values ranging from 250 to >1,000 µg/mL. researchgate.net

| Compound | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| Diallyl trisulfide | Candida albicans (clinical isolates) | 2.5 mg/mL | rsdjournal.org |

| Diallyl disulfide | Candida albicans (ATCC 90028) | 2.5 mg/mL | rsdjournal.org |

| Benzoylthiourea derivatives | Candida spp. | 250 to >1,000 µg/mL | researchgate.net |

| N-benzoylthiourea | Botrytis cinerea | Activity reported | asianpubs.org |

| N-benzoylthiourea | Thanatephorus cucumeris | Activity reported | asianpubs.org |

| N-benzoylthiourea | Pyricularia grisea | Activity reported | asianpubs.org |

| N-benzoylthiourea | Fusarium oxysporum | Activity reported | asianpubs.org |

Antibiofilm Activity against Bacterial and Fungal Strains

Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Some benzoylthiourea derivatives have demonstrated the ability to inhibit biofilm formation. nih.gov For example, a 1,2,4-triazolyl-benzoylthiourea derivative had a significant effect on biofilm formation by a multidrug-resistant S. aureus strain. bohrium.com In another study, a series of new benzoylthiourea derivatives were all able to inhibit the formation of biofilms from at least two of the tested microbial strains, which included E. coli, S. aureus, B. subtilis, and C. albicans. nih.gov Diallyl disulfide and diallyl trisulfide have also been evaluated for their antibiofilm activity against C. albicans. researchgate.netrsdjournal.org

Antitumor and Cytotoxic Activities (in vitro, e.g., T47D cell line, BRAF (V600E) protein kinase inhibition)

Thiourea derivatives have garnered significant attention as potential anticancer agents. nih.gov Recent studies on allylthiourea (B1665245) derivatives, such as N-benzoyl-3-allylthiourea (BATU), have shown activity against breast cancer cell lines, including T47D. nih.gov The T47D cell line is derived from a human breast ductal carcinoma and is widely used in cancer research. creative-biogene.comwaocp.org

In one study, N-benzoyl-3-allylthiourea (BATU) was tested for its cytotoxic effects. It was found that allylthiourea derivatives showed activity against T47D breast cancer cells. nih.gov Another study reported that a derivative, 1-(4-hexylbenzoyl)-3-methylthiourea, displayed significant anticancer activity against the T47D cell line with an IC50 value of 179 µM. analis.com.my Furthermore, Ni(II) complexes containing benzoylthiourea ligands have also demonstrated cytotoxicity against the T47D cell line. researchgate.net

In addition to cytotoxicity, molecular docking studies have been performed to assess the binding interactions between benzoylthiourea derivatives and key proteins involved in cancer, such as BRAF (V600E) protein kinase. researchgate.net These in silico studies confirmed that synthesized N-Benzoyl-N′-dialkylthiourea compounds exhibited high binding affinity and had a potential inhibitory effect against BRAF (V600E) protein kinase, suggesting they could be evaluated as potent anticancer agents. researchgate.net

| Compound | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| N-benzoyl-3-allylthiourea (BATU) | T47D | Activity reported | nih.gov |

| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D | 179 µM | analis.com.my |

| Ni(II) complexes with benzoylthiourea ligands | T47D | Cytotoxicity shown | researchgate.net |

Antimalarial Activity (in vitro)

Malaria remains a significant global health issue, and the search for new antimalarial agents is ongoing. Thiourea derivatives have been identified as possessing antimalarial properties. nih.gov Research into water-soluble platinum(II) benzoylthiourea complexes has shown considerable antimalarial activity. researchgate.net Although direct in vitro data for this compound was not found in the search results, related heterocyclic compounds have been assessed. For example, newly synthesized artemisinin (B1665778) derivatives were evaluated for their in vitro antimalarial activity against resistant Plasmodium falciparum strains. mdpi.com The antiplasmodial activity of various compounds is often determined against chloroquine-resistant strains of P. falciparum to assess their potential efficacy. worktribe.com

Anticonvulsant Activity (in vitro models and computational prediction)

The central nervous system activity of thiourea derivatives has also been an area of investigation, with some compounds showing potential as anticonvulsants. researchgate.net In vitro screening methods are used to establish the potential of drug candidates to interfere with neurological processes. nih.gov For example, assays using clonal cell lines and primary cultures of neurons can help identify antiproliferative or cytotoxic effects that may correlate with neurotoxicity or therapeutic action. nih.gov

While specific in vitro anticonvulsant data for this compound is not detailed in the provided search results, computational methods and in vivo studies on related structures offer predictive insights. Molecular docking is a computational technique used to predict the binding affinity of a compound to a biological target, such as the GABA receptor, which is relevant for anticonvulsant activity. typeset.io Studies on other heterocyclic systems, like 1,2,4-triazines and triazolopyrimidines, have been conducted to evaluate their anticonvulsant profiles through both in vivo models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests, and computational analyses. nih.govfrontiersin.org For instance, a QSAR (Quantitative Structure-Activity Relationship) model was developed to predict the anticonvulsant effects of N,N-phthaloyl GABA derivatives, combining computational drug development with synthesis and pharmacological testing. preprints.org

Plant Growth Regulation Properties (in vitro)

Thiourea derivatives are recognized for their influence on plant growth and development, often exhibiting cytokinin- and auxin-like activities that are crucial for plant tissue culture and agricultural applications. researchgate.netmdpi.com Cytokinins are a class of plant hormones that promote cell division and differentiation, while auxins are pivotal in root formation and cell elongation. mdpi.comnih.govneliti.com

The application of thiourea-derived compounds, such as thidiazuron (B128349) (TDZ), has demonstrated significant effects in micropropagation and organogenesis. researchgate.net For instance, TDZ is known to induce both cytokinin and auxin-type responses in plant tissues cultured in vitro. researchgate.net Research on various plant species has shown that the regulation of growth is highly dependent on the concentration and type of growth regulator used. researchgate.netnih.gov In many protocols, a combination of a cytokinin and an auxin is employed to achieve desired outcomes like shoot multiplication or callus induction. neliti.com

While direct studies on the plant growth regulating properties of this compound are not extensively documented in the reviewed literature, the known bioactivity of the thiourea scaffold suggests its potential in this arena. The diallyl and benzoyl groups would modulate the lipophilicity and electronic properties of the molecule, which are critical factors in its interaction with plant hormone receptors. The general ability of substituted thioureas to mimic plant hormones indicates that this compound could potentially be used to influence plant development, though specific activities and optimal concentrations would need to be determined experimentally.

Table 1: Effects of Related Plant Growth Regulators on In Vitro Plant Culture

| Plant Growth Regulator | Plant Species | Effect Observed in Vitro | Reference |

|---|---|---|---|

| Thidiazuron (TDZ) | Various | Induction of organogenesis and somatic embryogenesis | researchgate.net |

| 6-Benzylaminopurine (BAP) & α-Naphthalene acetic acid (NAA) | Kalanchoe blossfeldiana | Suitable for micropropagation | researchgate.net |

| Flurprimidol, Indole-3-acetic acid, Zeatin | Faba bean | 100% of plants flowered, 90% set seed | researchgate.net |

| Flurprimidol, 4-Chloroindole-3-acetic acid | Lentil | 90% of plants flowered, over 80% with seed set | researchgate.net |

| 6-Benzylaminopurine (BAP) | Drosera peltata | Stimulated shoot multiplication and plumbagin (B1678898) production | neliti.com |

Carbonic Anhydrase Inhibition (in vitro)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.netnih.gov Inhibition of specific CA isoforms has been a therapeutic target for various diseases, including glaucoma, epilepsy, and cancer. researchgate.netnih.gov The search for potent and selective CA inhibitors has led to the investigation of various chemical scaffolds, including those based on benzoylthiourea. nih.gov

Studies have been conducted on a series of substituted benzoylthioureido derivatives designed as potential carbonic anhydrase inhibitors (CAIs). nih.gov These compounds often feature a zinc-binding group, such as a conventional sulphamoyl group or its bioisostere, a carboxylic acid group. nih.gov Research on these derivatives has demonstrated significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.govnih.gov For example, certain benzoylthioureido compounds have shown promising inhibitory activity against hCA I, suggesting their potential as treatments for glaucoma. nih.gov

While the direct inhibitory effect of this compound on carbonic anhydrase has not been specifically detailed in the available literature, the activity of structurally related compounds provides a strong rationale for its investigation in this context. The core benzoylthiourea structure is a key pharmacophore, and the nature of the substituents on the nitrogen atoms can significantly influence the potency and selectivity of inhibition.

Table 2: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Related Compounds

| Compound Class | Target Isoforms | Observed Activity | Potential Application | Reference(s) |

|---|---|---|---|---|

| Substituted Benzoylthioureido Derivatives | hCA I, hCA II, hCA IX, hCA XII | Significant inhibitory activity against hCA I. | Glaucoma | nih.gov |

| 4-Anilinoquinazoline-based Benzenesulfonamides | hCA I, hCA II, hCA IX, hCA XII | Potent inhibition, with some compounds showing nanomolar activity against hCA II and hCA XII. | Not Specified | nih.gov |

| Coumarinamides | hCA I, hCA II, hCA IX, hCA XII | Selective inhibition of cancer-related hCA IX and hCA XII over off-target isoforms. | Cancer Therapy | mdpi.com |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of benzoylthiourea derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for the pharmacological effects of these compounds. For thiourea derivatives, key structural elements that can be modified include the substituents on the benzoyl ring and the groups attached to the thiourea nitrogens.

Several SAR studies have elucidated the features that enhance the biological activities of this class of compounds:

Antimicrobial Activity : The presence of electron-withdrawing groups on the phenyl ring of benzoylthiourea derivatives has been shown to enhance antibacterial activity. nih.gov For instance, compounds with fluorine atoms on the phenyl ring exhibited good antibacterial effects, while those with a trifluoromethyl group showed strong antifungal activity. nih.gov The lipophilicity of the molecule, influenced by alkyl chain length on the thiourea moiety, also plays a role, though N-aryl thiourea derivatives have shown better antibacterial activity compared to N-alkyl substituted ones. nih.gov

Antitumor Activity : In the context of anticancer research, N-benzyl-N'-(substituted-phenyl)thioureas have been investigated as potential inhibitors of epidermal growth factor receptor (EGFR) and HER-2 kinase. researchgate.net SAR studies revealed that electron-withdrawing groups on the benzyl (B1604629) ring can enhance antitumor activity. mdpi.com For example, one thiourea derivative demonstrated significant EGFR and HER-2 inhibitory activity, highlighting its potential as an anticancer agent. researchgate.net

TRPV1 Antagonism : SAR analysis of N-benzyl-N'-[benzyl]thiourea analogues as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists showed that halogen substitutions at the 2-position of the 'A-region' benzyl ring led to enhanced antagonism compared to the parent compound. nih.gov

For this compound, the two allyl groups on one nitrogen and the benzoyl group on the other create a specific electronic and steric environment. The allyl groups, being unsaturated alkyl chains, contribute to the molecule's lipophilicity and may offer sites for metabolic modification or specific interactions within biological targets. The benzoyl group's electronic nature can be modulated by substituents on the phenyl ring. Based on general SAR principles for this class, substituting the benzoyl ring with electron-withdrawing groups could potentially enhance certain biological activities.

Table 3: Summary of Structure-Activity Relationship Findings for Thiourea Derivatives

| Biological Activity | Key Structural Feature | Effect on Activity | Reference(s) |

|---|---|---|---|

| Antibacterial | Electron-withdrawing groups on the phenyl ring | Increased activity | nih.gov |

| Antifungal | Trifluoromethyl substituent on the phenyl ring | Increased activity | nih.gov |

| Antibacterial | N-aryl substitution vs. N-alkyl substitution | N-aryl substitution showed better activity | nih.gov |

| Antitumor (EGFR/HER-2 Inhibition) | Electron-withdrawing groups on the benzyl ring | Increased activity | researchgate.netmdpi.com |

Applications in Materials Science and Analytical Chemistry

Colorimetric Chemosensors for Metal Ion Detection

N,N-diallyl-N'-benzoylthiourea can function as a colorimetric chemosensor, a type of chemical sensor that signals the presence of a specific chemical substance (analyte) through a change in color. This property is particularly useful for the detection of heavy metal ions, which are significant environmental pollutants. The design of such sensors often relies on the principle that the interaction between the sensor molecule and the metal ion will alter the electronic properties of the sensor, leading to a visible color change.

Sensing Mechanisms for Specific Metal Ions (e.g., Cu²⁺)

The sensing mechanism of this compound for metal ions like copper(II) (Cu²⁺) is based on the formation of a coordination complex. The thiourea (B124793) derivative acts as a ligand, donating electrons from its sulfur and oxygen atoms to the metal ion. This interaction leads to the formation of a stable complex, which exhibits different electronic absorption properties compared to the free ligand.

Upon binding with Cu²⁺, a charge transfer from the ligand to the metal ion (Ligand-to-Metal Charge Transfer, LMCT) can occur. This process alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO), resulting in a shift in the absorption spectrum to a longer wavelength (a bathochromic or red shift). This shift is perceived as a change in color. For instance, a solution of the compound might change from colorless or pale yellow to a more distinct color like green or blue upon the addition of Cu²⁺ ions. researchgate.net The selectivity for a particular metal ion is determined by factors such as the ion's size, charge, and coordination preferences, which influence the stability of the resulting complex.

Spectroscopic Response to Analyte Binding

The interaction between this compound and a metal ion like Cu²⁺ can be monitored using UV-Vis absorption spectroscopy. A typical experiment involves the titration of a solution of the chemosensor with increasing concentrations of the metal ion. researchgate.net

As the concentration of the metal ion increases, a new absorption band corresponding to the metal-ligand complex appears at a longer wavelength, while the absorption band of the free ligand decreases. researchgate.netresearchgate.net The presence of an isosbestic point in the series of spectra indicates a clear equilibrium between the free ligand and the complex. researchgate.net The intensity of the new absorption band can be plotted against the metal ion concentration to generate a calibration curve, which can be used for the quantitative determination of the analyte. mdpi.com

Table 1: Hypothetical Spectroscopic Data for this compound Titration with Cu²⁺

| Cu²⁺ Concentration (µM) | Absorbance at λmax (ligand) | Absorbance at λmax (complex) |

| 0 | 0.8 | 0.05 |

| 10 | 0.6 | 0.25 |

| 20 | 0.4 | 0.45 |

| 30 | 0.2 | 0.65 |

| 40 | 0.1 | 0.80 |

| 50 | 0.05 | 0.85 |

Note: This table is illustrative and based on typical results for similar chemosensors.

Binding Constant Determination

The binding constant (K) is a measure of the affinity between the chemosensor and the metal ion. A higher binding constant indicates a more stable complex. The stoichiometry of the complex (the ratio of ligand to metal ion) and the binding constant can be determined from the titration data.

One common method to determine the stoichiometry is the Job's plot (method of continuous variations). nih.govunica.it In this method, the total molar concentration of the ligand and metal ion is kept constant, while their mole fractions are varied. The absorbance of the complex is plotted against the mole fraction of one of the components. The maximum absorbance corresponds to the stoichiometry of the complex. nih.govresearchgate.netresearchgate.net

Once the stoichiometry is known (e.g., 1:1 or 1:2), the binding constant can be calculated using the Benesi-Hildebrand equation . wikipedia.orgresearchgate.netresearchgate.net This method involves plotting the reciprocal of the change in absorbance against the reciprocal of the concentration of the excess component. For a 1:1 complex, the plot should be linear, and the binding constant can be determined from the slope and intercept of the line. rsc.org

Selective Extraction and Preconcentration of Heavy Metal Ions

Beyond sensing, this compound can be utilized for the selective extraction and preconcentration of heavy metal ions from aqueous solutions. This is a crucial application in environmental remediation and analytical chemistry, where it is often necessary to remove toxic metals or to concentrate them for accurate measurement.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE), also known as solvent extraction, is a technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. ijirset.commdpi.com In this context, this compound acts as an extractant, a compound that selectively binds to the target metal ion in the aqueous phase and facilitates its transfer into the organic phase. researchgate.netutar.edu.my

The process involves vigorously mixing the aqueous solution containing the metal ions with an organic solvent in which the this compound is dissolved. The extractant forms a neutral, lipophilic complex with the metal ion, which is more soluble in the organic phase than in the aqueous phase. After mixing, the two phases are allowed to separate, and the metal ion, now concentrated in the organic phase, can be recovered. The efficiency of the extraction depends on several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the organic solvent, and the contact time. bibliotekanauki.pl

Table 2: Hypothetical Extraction Efficiency of a Heavy Metal Ion using this compound at Different pH Values

| pH | Extraction Efficiency (%) |

| 2 | 35 |

| 3 | 60 |

| 4 | 85 |

| 5 | 95 |

| 6 | 92 |

| 7 | 80 |

Note: This table is illustrative. The optimal pH for extraction varies depending on the metal ion and the specific extractant.

Application in Supported Liquid Membrane Systems

A supported liquid membrane (SLM) is an advanced separation technology that combines extraction and stripping in a single process. msrjournal.comresearchgate.net In an SLM system, a porous, inert support material is impregnated with an organic liquid phase containing a carrier, such as this compound. mdpi.commdpi.com This membrane separates two aqueous phases: the feed (or source) phase, which contains the metal ions to be extracted, and the stripping (or receiving) phase, which is designed to remove the metal ions from the carrier. msrjournal.com

The transport mechanism across the SLM involves several steps:

The metal ion from the feed phase diffuses to the membrane interface.

At the interface, the carrier (this compound) complexes with the metal ion.

The metal-carrier complex diffuses across the organic liquid membrane.

At the other side of the membrane, the metal ion is released into the stripping phase due to a chemical potential gradient (e.g., a lower pH in the stripping phase).

The free carrier then diffuses back to the feed phase interface to transport more metal ions.

SLMs offer several advantages over conventional liquid-liquid extraction, including low consumption of organic solvents, high selectivity, and the ability to preconcentrate metal ions. researchgate.net

Environmental Monitoring Technologies

While specific studies focusing exclusively on this compound for environmental monitoring are not prevalent in the reviewed literature, extensive research has been conducted on closely related benzoylthiourea (B1224501) derivatives. These studies highlight the potential of this class of compounds in the development of advanced environmental monitoring tools.

The technique of Diffusive Gradients in Thin Films (DGT) is an in-situ method used to measure the concentration of bioavailable contaminants, particularly heavy metals, in aquatic environments. The performance of a DGT device is heavily reliant on the binding agent incorporated into its resin gel. Benzoylthiourea-based polymers have emerged as promising binding agents due to their strong affinity for certain metal ions.

In a notable study, three new polymers derived from benzoylthiourea (PBTU, BTP1, and BTP2) were developed and tested for the determination of bioavailable mercury (Hg). researchgate.net These were compared against the well-established 3-mercaptopropyl functionalized silica (B1680970) gel (3MFS). researchgate.net

The investigation revealed that while one polymer (PBTU) was unsuitable due to handling inconsistencies, the other two (BTP1 and BTP2) formed mechanically stable gels and effectively extracted mercury. researchgate.net However, BTP2 did not show a correlation between the amount of mercury taken up and its concentration in the solution. researchgate.net Consequently, the polymer designated as BTP1 was identified as the most suitable for use as a binding layer in DGT devices for mercury monitoring. researchgate.net

The performance of the DGT device using the BTP1 binding gel was characterized by several key parameters. It was found that neither pH (in the range of 4.5 to 9.5) nor ionic strength (from 0.005 to 0.1 mol L⁻¹) had a significant impact on the mercury binding efficiency of the gel. researchgate.net This is a crucial characteristic for environmental applications, as the chemical composition of natural waters can vary widely.

Field trials of the DGT-BTP1 devices were conducted in the Quito River in Colombia, an area impacted by artisanal gold mining. The results demonstrated a strong performance, with the measured labile mercury concentrations being between 5% and 8% of the total mercury present in the water. researchgate.net This study successfully demonstrates that DGT devices based on benzoylthiourea derivatives can be a valuable tool for the in-situ monitoring of mercury in freshwater systems. researchgate.net

Interactive Data Table: Performance of BTP1 in DGT for Mercury Determination

| Parameter | Value | Reference |

| Diffusion Coefficient (D) | 4.0 × 10⁻⁶ cm² s⁻¹ (at 25°C) | researchgate.net |

| Effective pH Range | 4.5 - 9.5 | researchgate.net |

| Effective Ionic Strength Range | 0.005 - 0.1 mol L⁻¹ | researchgate.net |

| Field Performance (Labile Hg) | 5% - 8% of total Hg | researchgate.net |

Future Research Directions for N,n Diallyl N Benzoylthiourea Chemistry

Development of Novel Thiourea-Based Architectures with Enhanced Properties

A primary avenue of future research lies in the design and synthesis of innovative molecular structures where the thiourea (B124793) moiety is integrated into larger, more complex systems to enhance or introduce new properties. The versatility of the acylthiourea backbone allows for its incorporation into a wide array of molecular frameworks. nih.gov

Key research trends include:

Hybrid Molecules: Researchers are creating hybrid compounds by linking the benzoylthiourea (B1224501) scaffold to other pharmacologically important heterocycles. For example, novel diaryl pyrimidine-linked acylthiourea derivatives have been synthesized and shown to be potent inhibitors of α-amylase and proteinase K. nih.gov Similarly, combining the 1,3,4-thiadiazole (B1197879) ring with a thiourea moiety has yielded compounds with promising activity against Mycobacterium tuberculosis. jst.go.jp This strategy aims to create synergistic effects by combining the advantageous properties of two different pharmacophores in a single molecule. jst.go.jp

Dendrimeric Structures: The development of thiourea-functionalized dendrimers represents a move towards creating multivalent host architectures. Thiourea groups on the periphery of poly(propylene imine) dendrimers have been shown to act as effective hosts for guest molecules containing a urea (B33335) unit, with binding constants in the order of 10⁴ M⁻¹. acs.org These structures offer a platform for developing systems with applications in molecular recognition and encapsulation.

Piperazine (B1678402) Conjugates: The introduction of a piperazine ring into N,N'-disubstituted thiourea derivatives has been shown to significantly enhance antiprotozoal potency and selectivity against Leishmania amazonensis. mdpi.com This highlights the potential of incorporating specific cyclic amines to modulate the biological and pharmacokinetic profiles of thiourea compounds. mdpi.com

Systematic Substituent Modification: Ongoing studies continue to explore the effects of various electron-donating and electron-withdrawing groups on the phenyl and benzoyl rings of the thiourea core. analis.com.my For instance, the presence of a p-methoxy group on the benzoyl moiety and a p-fluoro group on the phenyl ring was found to enhance cytotoxic activity, underscoring the importance of electronic and lipophilic properties. analis.com.my

The synthesis of these novel architectures often involves multi-step reactions, starting with the formation of an isothiocyanate intermediate from an acid chloride (like benzoyl chloride) and a thiocyanate (B1210189) salt, followed by reaction with a suitable amine. curresweb.comresearchgate.net

Table 1: Examples of Novel Thiourea-Based Architectures and Their Properties

| Architecture Type | Example Derivative Class | Key Feature/Property | Reference |

|---|---|---|---|

| Hybrid Heterocycles | Pyrimidine Linked Acylthioureas | Potent α-amylase and proteinase K inhibitors. | nih.gov |

| Hybrid Heterocycles | Thiadiazole-Thiourea Conjugates | Promising activity against Mycobacterium tuberculosis. | jst.go.jp |

| Dendrimers | Thiourea-Functionalized Poly(propylene imine) Dendrimers | Act as multivalent hosts for urea-containing guest molecules. | acs.org |

| Piperazine Conjugates | Piperazine-Containing N,N'-disubstituted Thioureas | Enhanced potency and selectivity against Leishmania amazonensis. | mdpi.com |

| Substituted Aromatics | N-(4-methoxybenzoyl)-N'-(4-fluorophenyl)thiourea | Enhanced cytotoxic activity due to electronic and lipophilic effects. | analis.com.my |

Advanced Computational Modeling for Precise Activity Prediction and Mechanism Elucidation

The integration of computational chemistry is becoming indispensable for accelerating the discovery and development of new thiourea derivatives. In silico techniques offer a powerful means to predict biological activity, understand structure-activity relationships (SAR), and elucidate interaction mechanisms at the molecular level, thereby guiding synthetic efforts toward more promising candidates.

Future computational research will likely focus on:

Molecular Docking Studies: This technique is crucial for predicting the binding affinity and orientation of thiourea derivatives within the active sites of target proteins. For instance, molecular docking has been used to rationalize the antituberculosis activity of thiadiazole-thiourea hybrids by modeling their interaction with the enoyl acyl carrier protein reductase (InhA) of M. tuberculosis. jst.go.jp Compounds with good docking scores (e.g., -7.12 to -7.83 kcal/mol) were identified as the most potent inhibitors. jst.go.jp Similarly, docking studies have been performed against the BRAF (V600E) protein kinase to assess the anticancer potential of new thiourea-metal complexes. ksu.edu.tr

ADME/Tox Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity predictions are vital for evaluating the drug-likeness of new compounds early in the development process. In silico tools are used to assess properties like oral bioavailability and potential toxicity, helping to filter out candidates with unfavorable profiles. nih.govksu.edu.tr Studies on pyrimidine-based acylthioureas used ADME predictions to suggest that the scaffold is a promising candidate for developing orally active drugs. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of thiourea molecules. These calculations can help in understanding the intra- and intermolecular hydrogen bonding patterns that stabilize different conformations (e.g., syn and anti conformers), which in turn influence their biological activity. jst.go.jp

Table 2: Application of Computational Modeling in Thiourea Research

| Computational Method | Application Area | Example Finding | Reference |

|---|---|---|---|

| Molecular Docking | Antituberculosis Agents | Identified high binding affinity of thiadiazole-thiourea derivatives to the InhA enzyme, with docking scores of -7.12 to -7.83 kcal/mol. | jst.go.jp |

| Molecular Docking | Anticancer Agents | Assessed binding interactions between thiourea-metal complexes and BRAF (V600E) protein kinase, confirming inhibitory potential. | ksu.edu.tr |

| ADME Prediction | Drug Discovery | In silico data supported the potential for oral bioavailability of pyrimidine-based acylthiourea scaffolds. | nih.gov |

| ADMET Analysis | Antileishmanial Agents | Pharmacokinetic predictions indicated favorable profiles for active piperazine thiourea derivatives. | mdpi.com |

Exploration of Expanded Application Domains in Niche Technologies

While much of the research on benzoylthioureas has been driven by their biological activities, future investigations are set to explore their utility in a wider range of technological applications. The unique coordination chemistry and functional properties of the thiourea group make these compounds attractive for materials science and other specialized fields.

Potential growth areas for application include:

Coordination Chemistry and Catalysis: The ability of N,O,S-containing thiourea ligands to coordinate with metal ions is well-established. ksu.edu.trmdpi.com This opens up possibilities for their use as ligands in catalysis, such as in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki). acs.org The development of new thiourea-metal complexes could lead to novel catalysts with improved efficiency and selectivity. ksu.edu.tr

Chemosensors and Environmental Remediation: Thiourea derivatives have shown potential as chemosensors for detecting specific ions or molecules. mdpi.com Furthermore, their strong affinity for heavy metals makes them candidates for applications in environmental technology, such as ligands for the recovery of gold from electronic waste. mdpi.com

Agrochemicals: Beyond general antimicrobial use, there is potential for developing highly specific agrochemicals. Benzoylthiourea derivatives have been investigated as insect growth regulators that disrupt the endocrine systems of pests like Spodoptera littoralis, offering a more targeted approach to pest management. curresweb.com Additionally, certain N-benzoyl-N-carboxyalkyl substituted thioureas have shown excellent plant growth promotion activities. researchgate.net

Materials Science: The incorporation of the thiourea moiety into polymers and dendrimers could lead to new materials with unique thermal, mechanical, or optical properties. acs.orgresearchgate.net For example, the hydrogen-bonding capabilities of thiourea groups can be exploited to create self-assembling materials or functional liquid crystals. acs.org

This expansion into niche technologies will require interdisciplinary collaboration and a deeper understanding of the structure-property relationships that govern the performance of N,N-diallyl-N'-benzoylthiourea and its derivatives in non-biological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.